3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one
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Overview
Description
3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a 4-chlorophenyl group and an oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of quinoxaline derivatives with 4-chlorophenyl ketones. One common method includes the reaction of quinoxaline-2,3-dione with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A precursor in the synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one.
4-Chlorophenylacetyl chloride: Another precursor used in the synthesis.
Other quinoxaline derivatives: Compounds like 2-(4-chlorophenyl)quinoxaline and 3-(4-chlorophenyl)quinoxalin-2(1H)-one share structural similarities.
Uniqueness
3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11ClN2O2 |
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Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H,19,21) |
InChI Key |
PFUPENWSRATQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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